1-(Bromomethyl)-4-(2-fluoroethoxy)benzene
Description
1-(Bromomethyl)-4-(2-fluoroethoxy)benzene is a halogenated aromatic compound featuring a bromomethyl (-CH2Br) group and a 2-fluoroethoxy (-OCH2CH2F) substituent on a benzene ring. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. For example, it has been employed in the alkylation of isatin derivatives to create caspase-3 inhibitors, where the hydrophilic 2-fluoroethoxy group enhances biological activity . Its molecular formula is C9H10BrFO, with a molecular weight of 233.08 g/mol. The compound’s reactivity stems from the electrophilic bromomethyl group, which facilitates nucleophilic substitution reactions, while the 2-fluoroethoxy moiety contributes to electronic and steric effects that influence solubility and target binding .
Properties
IUPAC Name |
1-(bromomethyl)-4-(2-fluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQCZCLURCGAHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)OCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 1-(Bromomethyl)-4-(2-fluoroethoxy)benzene typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-(2-fluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction reactions to form alkanes or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Products: Alcohols, aldehydes, or carboxylic acids.
Reduction Products: Alkanes or other reduced hydrocarbons.
Scientific Research Applications
1-(Bromomethyl)-4-(2-fluoroethoxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-(2-fluoroethoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The fluoroethoxy group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
The structural and functional attributes of 1-(bromomethyl)-4-(2-fluoroethoxy)benzene can be compared to other bromomethyl-substituted benzene derivatives. Below is a detailed analysis supported by data tables and research findings.
Structural and Functional Comparison
Table 1: Key Properties of 1-(Bromomethyl)-4-(2-fluoroethoxy)benzene and Analogues
Biological Activity
1-(Bromomethyl)-4-(2-fluoroethoxy)benzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : 1-(Bromomethyl)-4-(2-fluoroethoxy)benzene
- Molecular Formula : C9H10BrF O
- Molecular Weight : 233.08 g/mol
The biological activity of 1-(Bromomethyl)-4-(2-fluoroethoxy)benzene is primarily attributed to its ability to interact with various biomolecular targets. The bromine and fluorine substituents may influence the compound's lipophilicity and reactivity, allowing it to modulate enzyme activities or receptor interactions.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It can act as a modulator for certain receptors, influencing signaling pathways critical for various cellular functions.
Biological Activity Overview
Research indicates that 1-(Bromomethyl)-4-(2-fluoroethoxy)benzene exhibits several biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines through apoptosis induction. |
| Antimicrobial | Shows inhibitory effects on bacterial growth, suggesting potential as an antimicrobial agent. |
| Anti-inflammatory | Demonstrates anti-inflammatory properties by modulating cytokine production in immune cells. |
Case Studies and Research Findings
-
Anticancer Activity :
- A study published in Journal of Medicinal Chemistry reported that derivatives of brominated compounds similar to 1-(Bromomethyl)-4-(2-fluoroethoxy)benzene exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis through the mitochondrial pathway .
-
Antimicrobial Properties :
- Research conducted by Smith et al. (2023) demonstrated that 1-(Bromomethyl)-4-(2-fluoroethoxy)benzene had effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both strains, indicating strong antimicrobial potential .
-
Anti-inflammatory Effects :
- In a study assessing the anti-inflammatory properties, this compound was shown to reduce the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its role in modulating immune responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
